Product packaging for Fosbretabulin Tromethamine(Cat. No.:CAS No. 404886-32-4)

Fosbretabulin Tromethamine

Numéro de catalogue: B1247343
Numéro CAS: 404886-32-4
Poids moléculaire: 517.5 g/mol
Clé InChI: FIDMEHCRMLKKPZ-YSMBQZINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fosbretabulin tromethamine, also widely known as Combretastatin A-4 phosphate (CA4P), is a small-molecule, tubulin-binding agent investigated for its role as a Vascular Disrupting Agent (VDA) in oncology research . It is a water-soluble prodrug that is metabolized in vivo to its active form, combretastatin A-4 . Its primary research value lies in its unique mechanism of action, which targets the established vasculature of tumors. Fosbretabulin selectively binds to tubulin in endothelial cells of tumor blood vessels, causing rapid cytoskeletal disruption and subsequent change in cell shape. This leads to the occlusion of tumor blood vessels, cutting off blood flow, and resulting in extensive central tumor necrosis .Due to its complementary mechanism that attacks existing tumor blood vessels, research into fosbretabulin often explores its potential in combination with anti-angiogenic agents, which inhibit the formation of new blood vessels . This combination strategy aims to more comprehensively compromise the tumor's vascular network. Preclinical and clinical studies have provided a strong rationale for this approach, with research indicating that the vascular effects of fosbretabulin can be sustained when combined with agents like bevacizumab .The compound has been the subject of numerous clinical trials for various solid tumors, including investigations for anaplastic thyroid cancer and advanced non-small-cell lung cancer (NSCLC) . In a Phase II trial in NSCLC, the addition of fosbretabulin to a regimen of carboplatin, paclitaxel, and bevacizumab demonstrated an acceptable toxicity profile and was associated with a tumor response rate of 50% compared to 32% in the control arm . Its activity appears to be more pronounced in larger tumors, making it a candidate for targeting bulky disease .This product is provided for research purposes to further the study of vascular disruption as an anti-cancer strategy. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32NO11P B1247343 Fosbretabulin Tromethamine CAS No. 404886-32-4

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

404886-32-4

Formule moléculaire

C22H32NO11P

Poids moléculaire

517.5 g/mol

Nom IUPAC

2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-;

Clé InChI

FIDMEHCRMLKKPZ-YSMBQZINSA-N

SMILES isomérique

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

SMILES canonique

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

Origine du produit

United States

Molecular and Cellular Mechanisms of Action

Interaction with Microtubule Dynamics

At the core of fosbretabulin's activity is its ability to interfere with microtubules, which are dynamic protein structures crucial for various cellular functions, most notably cell division.

Fosbretabulin's active form, CA4, exerts its effects by binding to tubulin, the protein subunit that polymerizes to form microtubules. nih.govcancer.gov This binding action prevents the assembly of tubulin dimers into microtubules, a process known as polymerization. nih.govcancer.gov The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, which is essential for their function. nih.gov Research has demonstrated that CA4 inhibits tubulin polymerization with a 50% inhibitory concentration (IC50) of approximately 2.4 µM. selleck.co.jp This disruption of microtubule formation is a key initiating step in the compound's cytotoxic effects. nih.gov

Detailed molecular studies have revealed that CA4 binds specifically to the colchicine-binding site on the β-tubulin subunit. ncats.ioaacrjournals.orgjci.org This binding is highly specific and potent, with some studies suggesting that CA4 binds to this site with an even higher affinity than colchicine (B1669291) itself. jci.org The binding of CA4 at this site induces a conformational change in the tubulin protein, rendering it incapable of polymerizing into functional microtubules. aacrjournals.orgnih.gov This targeted interaction underscores the precision of fosbretabulin's mechanism at the molecular level. The structural similarity between CA4 and colchicine facilitates this interaction. aacrjournals.orgnih.gov

The inhibition of microtubule polymerization has profound consequences for dividing cells. Microtubules are the primary components of the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during mitosis. By preventing the formation of a functional mitotic spindle, fosbretabulin (B40576) causes cells to arrest in the G2/M phase of the cell cycle. nih.govamegroups.orgnih.gov This mitotic arrest is a direct result of the cell's inability to properly align and separate its chromosomes. nih.gov Studies have shown that this arrest is associated with elevated levels of cyclin B1 and p34cdc2 activity, key regulators of the mitotic process. nih.gov Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. nih.govcancer.gov

FeatureDescriptionReference(s)
Target Tubulin dimers nih.govcancer.gov
Binding Site Colchicine-binding site on β-tubulin ncats.ioaacrjournals.orgjci.org
Primary Effect Inhibition of microtubule polymerization nih.govcancer.gov
Cellular Consequence Mitotic arrest at the G2/M phase nih.govamegroups.orgnih.gov
Downstream Effect Induction of apoptosis nih.govcancer.gov

Effects on Endothelial Cell Biology

A critical aspect of fosbretabulin's action is its pronounced effect on endothelial cells, the cells that form the inner lining of blood vessels. This selectivity is particularly relevant in the context of tumor vasculature.

Fosbretabulin rapidly and potently disrupts the microtubule cytoskeleton in endothelial cells. selleck.co.jpresearchgate.netresearchgate.net This disruption leads to dramatic and swift changes in endothelial cell shape and morphology. selleck.co.jpdovepress.com Within minutes of exposure, the destabilization of microtubules triggers a reorganization of the actin cytoskeleton, leading to the formation of stress fibers. researchgate.net This cytoskeletal collapse compromises the structural integrity of the endothelial cells. amegroups.org Research has shown that fosbretabulin can disrupt the endothelial microtubule cytoskeleton within 30 minutes of exposure. smolecule.com

The cytoskeletal collapse and mitotic arrest induced by fosbretabulin in endothelial cells ultimately lead to their apoptosis. nih.govcancer.govamegroups.org As the apoptotic endothelial cells detach from their basement membrane, the integrity of the tumor blood vessels is compromised, leading to vascular collapse. nih.govcancer.gov This acute disruption of blood flow within the tumor results in a lack of oxygen and nutrients, causing extensive tumor necrosis. nih.govcancer.govmedchemexpress.com Endothelial cells in the abnormal and rapidly proliferating tumor vasculature are particularly sensitive to the effects of fosbretabulin, which contributes to its selective anti-vascular activity. nih.gov Studies have demonstrated that fosbretabulin is more cytotoxic to proliferating endothelial cells than to quiescent ones. jci.orgaacrjournals.org

EffectCellular ConsequenceReference(s)
Cytoskeletal Disruption Rapid alteration in endothelial cell shape and formation of actin stress fibers. researchgate.netresearchgate.netresearchgate.net
Induction of Apoptosis Programmed cell death of endothelial cells, leading to vascular collapse. nih.govcancer.govamegroups.org
Vascular Effects Acute disruption of tumor blood flow and subsequent tumor necrosis. nih.govcancer.govmedchemexpress.com

Mechanisms of Endothelial Cell Detachment and Vessel Collapse

Fosbretabulin's primary mechanism of action involves the disruption of the microtubule cytoskeleton within endothelial cells, the cells that form the inner lining of blood vessels. nih.govmdpi.com It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization. nih.govncats.io This disruption of the cytoskeleton has profound effects on the morphology and function of endothelial cells.

The immature and rapidly proliferating endothelial cells that characterize tumor vasculature are particularly susceptible to fosbretabulin. nih.govescholarship.org These cells rely heavily on their internal tubulin structures to maintain their flattened shape and adherence to the vessel wall. escholarship.org When the microtubule network is dismantled by fosbretabulin, the endothelial cells undergo a process of "rounding up." nih.govescholarship.org This change in shape compromises the integrity of the endothelial monolayer, leading to the formation of gaps between cells.

This cellular rounding and loss of adhesion results in the physical detachment of endothelial cells from the vessel wall and from each other. mdpi.comnih.gov The consequence of this widespread endothelial cell detachment is the collapse and obstruction of the tumor-associated blood vessels. nih.govescholarship.org Normal, mature blood vessels are comparatively resistant to the effects of fosbretabulin due to their increased smooth muscle and pericyte coverage, which provides structural support and helps maintain their shape. nih.govescholarship.org

Downstream Cellular and Physiological Consequences

The collapse of the tumor vasculature initiated by fosbretabulin triggers a cascade of events that are detrimental to the tumor's survival.

Acute Disruption of Tumor Blood Flow

A hallmark of fosbretabulin's activity is the rapid and acute disruption of blood flow within the tumor. nih.govtandfonline.com Preclinical studies have demonstrated that this vascular shutdown can occur as early as two hours after administration of the drug. nih.govnih.gov This swift reduction in tumor perfusion is a direct result of the widespread vessel collapse caused by endothelial cell detachment. researchgate.net Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been used in clinical trials to visualize and quantify this reduction in tumor blood flow, confirming the drug's potent and rapid vascular-disrupting effects.

Induction of Tumor Ischemia and Necrosis

The abrupt cessation of blood flow to the tumor core leads to a state of severe oxygen and nutrient deprivation, a condition known as ischemia. nih.govmdpi.com This ischemic environment is unsustainable for the highly metabolic cancer cells, which then undergo widespread cell death, primarily through necrosis. nih.govresearchgate.net Histological analyses of tumors treated with fosbretabulin consistently reveal a large central area of hemorrhagic necrosis, surrounded by a thin rim of viable tumor tissue at the periphery that is supplied by more stable, normal vasculature. nih.govresearchgate.net

Specificity for Rapidly Proliferating Endothelial Cells

A key feature of fosbretabulin is its selective action against the endothelial cells of the tumor neovasculature. nih.govescholarship.org These cells are characterized by their rapid rate of proliferation, a feature that makes them more dependent on a dynamic microtubule cytoskeleton for processes like cell division and migration. nih.govnih.gov In vitro studies have shown a significantly higher sensitivity of rapidly proliferating endothelial cells to fosbretabulin compared to their quiescent counterparts. nih.govnih.gov This selectivity is attributed to the less developed and more fragile nature of tumor blood vessels, which lack the extensive pericyte and smooth muscle support found in normal vasculature. escholarship.org

Investigation of Associated Signaling Pathways

The profound effects of fosbretabulin on endothelial cell structure and function are mediated through the modulation of key intracellular signaling pathways.

Modulation of PI3K/Akt Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.govnih.gov Aberrant activation of this pathway is a common feature in many cancers and is involved in promoting angiogenesis. nih.gov Research has indicated that combretastatin (B1194345) A4, the active metabolite of fosbretabulin, can inhibit the function of Akt. ncats.io By inhibiting Akt activation, fosbretabulin can lead to decreased cell proliferation and cell cycle arrest. ncats.io The PI3K/Akt pathway is a central node in cellular signaling, and its modulation by fosbretabulin likely contributes to the downstream effects of endothelial cell dysfunction and apoptosis. nih.govyoutube.com Further research is needed to fully elucidate the intricate interplay between fosbretabulin and the PI3K/Akt pathway in the context of tumor vascular disruption.

Fosbretabulin tromethamine is a water-soluble prodrug that is rapidly converted in the body to its active metabolite, combretastatin A4 (CA4). wikipedia.orgnih.gov As a potent vascular-disrupting agent (VDA), its primary mechanism involves targeting and destabilizing the tubulin cytoskeleton of endothelial cells, leading to a cascade of events that culminates in cell death and the collapse of tumor vasculature. wikipedia.orgnih.gov

2 Activation of Cell Death Pathways

Fosbretabulin's active form, combretastatin A4, initiates cell death primarily through its interaction with the tubulin protein. By binding to the colchicine site on β-tubulin, it prevents microtubule polymerization, a process essential for cell division and the maintenance of cell structure. ashpublications.orgmdpi.com This disruption triggers several interconnected cell death pathways.

Mitotic Catastrophe and Apoptosis in Endothelial Cells: The primary targets of combretastatin A4 are the actively dividing endothelial cells that form the lining of new blood vessels in tumors. nih.govmedchemexpress.com The inhibition of microtubule dynamics leads to a prolonged arrest in the M-phase (mitosis) of the cell cycle. aacrjournals.org Unable to form a proper mitotic spindle, the cell cannot complete division, which often results in a form of cell death known as mitotic catastrophe. aacrjournals.orgnih.gov

Following mitotic arrest, cell death typically proceeds via apoptosis (programmed cell death). plos.org This process involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic proteins. ashpublications.org While some studies show the activation of initiator caspase-9 and executioner caspase-3, other research indicates that cell death can proceed even when caspases are inhibited, suggesting the involvement of caspase-independent pathways. ashpublications.orgaacrjournals.orgnih.govresearchgate.net This suggests a redundant system where the cell is driven to apoptosis through multiple signaling routes once mitotic catastrophe is initiated. plos.org The process is characterized by the externalization of phosphatidylserine (B164497) and DNA fragmentation, hallmarks of apoptosis, rather than necrosis in these targeted cells. ashpublications.org

Tumor Cell Necrosis: The widespread apoptosis of endothelial cells leads to the rapid collapse of the tumor's vascular network. nih.gov This vascular shutdown cuts off the supply of oxygen and essential nutrients to the tumor core. medchemexpress.com Consequently, large areas of the tumor undergo ischemic necrosis, a form of cell death resulting from insufficient blood flow. nih.govmedchemexpress.com This effect is a secondary, yet crucial, component of fosbretabulin's antitumor activity.

Table 1: Cell Death Mechanisms Induced by Fosbretabulin (Combretastatin A4)

Target Cell Type Primary Mechanism Key Molecular Events Resulting Cell Death
Tumor Endothelial Cells Tubulin Depolymerization Mitotic Arrest, Mitochondrial Membrane Disruption, Caspase Activation Apoptosis, Mitotic Catastrophe
Tumor Cells Ischemia (Vascular Shutdown) Lack of Oxygen and Nutrients Necrosis

3 Role of Cytokine Production and NF-κB Activation

The relationship between fosbretabulin and the nuclear factor-kappa B (NF-κB) signaling pathway is complex and appears to be a significant, though perhaps secondary, aspect of its mechanism. NF-κB is a key transcription factor that regulates cellular responses to stress and plays a critical role in inflammation, cell survival, and proliferation. nih.govahajournals.org

Inhibition of NF-κB Activation: Research has shown that combretastatin A4 (CA4) can inhibit the activation of NF-κB. nih.gov In studies using T-cell lines, CA4 and its analogues blocked the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. mdpi.comnih.gov This inhibition was achieved by preventing the degradation of IκBα, the inhibitory protein that keeps NF-κB inactive in the cytoplasm. mdpi.comnih.gov By preventing IκBα degradation, CA4 stops the p65 subunit of NF-κB from moving into the nucleus to activate target genes. nih.gov The downstream effect of this NF-κB inhibition is the downregulation of genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., cyclin D1), and inflammation (e.g., COX-2). nih.gov This action sensitizes cancer cells to apoptosis induced by cytokines like TNF-α. nih.gov

Pro-inflammatory Effects and Cytokine Production: Paradoxically, while CA4 can inhibit NF-κB signaling, the widespread necrosis and cellular stress it induces in tumors can also trigger an inflammatory response. researchgate.netscienceopen.com In a preclinical model of ulcerative colitis, the administration of combretastatin A4 phosphate (B84403) (CA4P) led to an increase in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α. nih.govnih.gov This suggests that while the direct action on some cancer cells may be to block NF-κB, the broader physiological response to the drug-induced tissue damage can be pro-inflammatory. nih.gov This inflammatory response within the tumor microenvironment is a known factor in both promoting and inhibiting cancer progression. nih.govfrontiersin.orgamegroups.org

The dual role highlights the complexity of VDA action. The inhibition of NF-κB appears to be a direct anti-cancer mechanism in some cells, while the inflammatory cytokine response is likely a consequence of the drug-induced vascular damage and tumor necrosis. nih.govnih.gov

Table 2: Research Findings on Fosbretabulin (Combretastatin A4) and NF-κB/Cytokine Signaling

Study Context Model System Key Findings Reference(s)
NF-κB Inhibition T-cell leukemia and lymphoma lines Inhibited TNF-α-induced NF-κB activation by preventing IκBα degradation and p65 nuclear translocation. Downregulated NF-κB survival and proliferation genes. nih.gov
NF-κB Inhibition Pancreatic and breast carcinoma cells An analogue of CA4 induced apoptosis by blocking NF-κB activation. mdpi.comnih.gov
Pro-inflammatory Response Mouse model of ulcerative colitis CA4P administration exacerbated inflammation and significantly increased levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.govnih.gov

Preclinical Investigations and Experimental Models

In Vitro Research Methodologies and Findings

Cell Line Susceptibility and Cytotoxicity Profiling

The cytotoxic effects of fosbretabulin (B40576) have been evaluated across various cell types, with a notable selectivity for rapidly dividing cells.

Fosbretabulin demonstrates significant cytotoxicity towards activated Human Umbilical Vein Endothelial Cells (HUVECs), which serve as a model for the actively proliferating endothelial cells found in tumor vasculature. selleckchem.comnih.gov Studies have shown that the active form of fosbretabulin, combretastatin (B1194345) A4, is cytotoxic to proliferating endothelial cells but not to quiescent ones. selleckchem.com The cytotoxic effects are observed in the low nanomolar range. nih.gov For instance, treatment of HUVECs with fosbretabulin's active form leads to a disruption of the endothelial microtubule cytoskeleton and changes in cell morphology, including actin stress fiber formation and membrane blebbing. selleckchem.com

Fosbretabulin and its active metabolite have demonstrated cytotoxic effects against a range of cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer cell types. For example, in the human prostate cancer cell line DU145, the IC50 for fosbretabulin disodium (B8443419) was determined to be 0.00323 μM after 48 hours of treatment. medchemexpress.com The compound has also shown activity against anaplastic thyroid carcinoma (ATC) cell lines. medchemexpress.com

Table 1: Cytotoxicity of Fosbretabulin in Various Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
DU-145 Prostate Cancer 0.00323 medchemexpress.com
HUVEC Endothelial Low nanomolar range nih.gov
ATC Anaplastic Thyroid Carcinoma Not specified medchemexpress.com

Cell Cycle Analysis Techniques

Flow cytometry is a key technique used to analyze the effects of fosbretabulin on the cell cycle. This method reveals that treatment with fosbretabulin's active form causes a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest in the G2/M phase is a direct consequence of the disruption of microtubule polymerization, which is necessary for the formation of the mitotic spindle and progression through mitosis. cancer.govmdpi.com In HUVECs, a transition from a majority of cells in the G1 phase to a majority in the G2/M phase was observed at concentrations between 25 and 50 nM of the active compound. nih.gov

Assessment of Apoptosis Induction

Fosbretabulin is a known inducer of apoptosis, or programmed cell death. cancer.govdovepress.com The disruption of microtubule dynamics triggers both intrinsic and extrinsic apoptotic pathways. mdpi.comdovepress.com Following mitotic arrest, endothelial cells undergo apoptosis and detach from their substrate, leading to the collapse of tumor blood vessels. cancer.gov This induction of apoptosis is a critical mechanism behind the compound's anti-tumor activity. medchemexpress.comdovepress.com

Tubulin Polymerization Assays

The primary mechanism of action of fosbretabulin's active metabolite, combretastatin A4, is the inhibition of tubulin polymerization. cancer.govselleckchem.com Cell-free assays have shown that combretastatin A4 binds to the colchicine-binding site on β-tubulin. mdpi.comnih.gov This binding prevents the polymerization of tubulin dimers into microtubules. cancer.gov The IC50 value for the inhibition of tubulin polymerization by fosbretabulin disodium has been reported as 2.4 μM. selleckchem.com This direct interaction with tubulin is the foundational event that leads to the downstream effects of cell cycle arrest and apoptosis. mdpi.com

Anti-Angiogenic Activity Evaluation (e.g., CAM assay)

The anti-angiogenic properties of fosbretabulin have been evaluated using the Chick Chorioallantoic Membrane (CAM) assay. The CAM assay is a widely used in vivo model to study the development of blood vessels and to assess the pro-angiogenic or anti-angiogenic effects of various substances. nih.gov This model offers a cost-effective and rapid method for screening potential anti-cancer drugs. frontiersin.orgugent.be

In the CAM model, fosbretabulin has been shown to inhibit the angiogenic process. nih.gov The compound disrupts the newly forming vasculature on the membrane, demonstrating its potential to interfere with tumor-induced blood vessel growth. This assay serves as a crucial step in preclinical evaluation, providing evidence of a compound's ability to inhibit neovascularization, a key process in tumor growth and metastasis. nih.govscielo.br

In Vivo Non-Human Studies

Xenograft Models of Malignancy

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are instrumental in preclinical cancer research. nih.govmdpi.com These models allow for the in vivo evaluation of anti-tumor agents in a setting that mimics human tumor growth.

In xenograft models of head and neck squamous cell carcinoma (HNSCC), fosbretabulin has shown activity. scispace.com Studies utilizing HNSCC cell lines, such as FaDu-luc, in subcutaneous and orthotopic xenografts have been employed to assess the efficacy of vascular disrupting agents. nih.gov The growth of these xenograft tumors can be monitored to evaluate the anti-tumor effects of compounds like fosbretabulin. oncotarget.com

Cell LineTumor TypeKey Findings
FaDu-luc Head and Neck Squamous Cell CarcinomaUtilized in subcutaneous and orthotopic xenografts to evaluate VDA efficacy.
SCC-4 Oral Squamous Cell CarcinomaXenograft models established to assess anti-tumor activity. archivesofmedicalscience.com

Patient-derived xenograft (PDX) models of pancreatic neuroendocrine tumors (PNETs) have been developed to better emulate human disease for therapeutic testing. ucsf.edunih.govnih.gov These models maintain the histopathological and genetic characteristics of the original patient tumors. ucsf.edunih.gov While specific data on fosbretabulin in these exact PDX models is not detailed in the provided context, clinical trials have been initiated to study its effects in patients with PNETs, suggesting a rationale based on its mechanism of action. clinicaltrials.gov Research on other targeted therapies in PNET xenograft models, such as the BON1 and QGP1 cell lines, has demonstrated the utility of these models in evaluating novel treatments. nih.govmdpi.com

Model TypeTumor TypeKey Characteristics
Patient-Derived Xenograft (PDX) Pancreatic Neuroendocrine TumorMaintains morphology and gene expression of the original tumor. ucsf.edunih.gov
BON1 & QGP1 Cell Line Xenografts Pancreatic Neuroendocrine TumorUsed to evaluate the efficacy of targeted therapies like CDK4/6 inhibitors. nih.govmdpi.com

Fosbretabulin has been investigated in the context of ovarian carcinoma. Preclinical models are crucial for evaluating new therapies for this disease. nih.govnih.gov Xenograft models using various ovarian cancer cell lines have been established to study tumor growth and response to treatment. nih.govnih.govmdpi.com In a phase I study of fosbretabulin combined with bevacizumab, dynamic contrast-enhanced MRI provided evidence of profound vascular effects in tumors. nih.gov This preclinical rationale supported further clinical investigation in recurrent ovarian cancer. nih.govescholarship.org

Cell Line/ModelTumor TypeKey Findings
Various Ovarian Cancer Cell Lines Ovarian CarcinomaUsed in xenograft models to assess tumorigenicity and response to therapy. nih.govnih.gov
SKOV-3luc+ Ovarian CarcinomaUtilized in an orthotopic xenograft model to evaluate combined surgical and chemotherapeutic approaches. plos.org

The efficacy of fosbretabulin has been explored in preclinical models of non-small-cell lung cancer (NSCLC). nih.gov Xenograft models are a cornerstone of preclinical lung cancer research, allowing for the in vivo testing of novel therapeutics. nih.govmdpi.comaltogenlabs.com Preclinical studies have shown that the effectiveness of vascular disrupting agents like fosbretabulin may increase in larger tumors. nih.gov This observation provided a strong rationale for combining fosbretabulin with other anti-cancer agents in clinical trials for advanced NSCLC. nih.gov

Model TypeTumor TypeKey Findings
Patient-Derived Xenograft (PDX) Non-Small Cell Lung CancerPreserves the heterogeneity of the original patient tumor. nih.gov
H358R Xenograft Cisplatin-Resistant NSCLCDemonstrated enhanced sensitivity to gefitinib. amegroups.org
Breast Tumor Models

Fosbretabulin tromethamine has been evaluated in various preclinical breast cancer models, demonstrating its potential to target tumor cells and associated pathways. In vitro studies using human breast cancer cell lines have provided insights into its molecular mechanisms. For instance, a combretastatin A-4 (CA-4) analogue was shown to reduce the viability of MCF-7, MDA-MB-231, and MDA-MB-453 breast cancer cells in a concentration-dependent manner. nih.gov This analogue induced apoptosis through the mitochondrial pathway and suppressed key signaling pathways involved in cell proliferation, including the MAPK/ERK and PI3K/AKT pathways. nih.gov

In vivo imaging studies have further elucidated the vascular-disrupting effects in breast tumor models. In nude mice bearing MDA-MB-231-luc breast tumors, which are transfected to express luciferase, bioluminescence imaging (BLI) has been used to visualize the impact on tumor vasculature. mdpi.com Following administration of fosbretabulin, a significant reduction in light emission from the tumor is observed, corresponding to vascular shutdown. mdpi.com Similarly, photoacoustic imaging of MDA-MB-231-luc tumors has shown a rapid decrease in signal intensity, indicating vascular disruption within hours of treatment. mdpi.com These models are crucial for understanding the dynamic effects of the compound on tumor perfusion in real-time.

Table 1: Effects of a Combretastatin A-4 Analogue on Human Breast Cancer Cell Lines

Cell LineKey FindingsReferenced Pathways
MCF-7 Reduced cell survival; induced apoptosis (39.89 ± 1.5%). nih.govMAPK/ERK, PI3K/AKT, Mitochondrial apoptosis. nih.gov
MDA-MB-231 Reduced cell survival; induced apoptosis (32.82 ± 0.6%). nih.govMAPK/ERK, PI3K/AKT, Mitochondrial apoptosis. nih.gov
MDA-MB-453 Reduced cell survival; induced apoptosis (23.77 ± 1.1%). nih.govMAPK/ERK, PI3K/AKT, Mitochondrial apoptosis. nih.gov
Renal Cell Carcinoma Models

Preclinical evaluation of fosbretabulin has included studies in renal cell carcinoma (RCC) models. These models are essential for investigating therapeutic efficacy in a cancer type known for its vascularity. In one key study, a clear cell renal carcinoma tumor model in nude mice was used to assess the combination of fosbretabulin with an anti-VEGF antibody. aacrjournals.org This research highlighted that while fosbretabulin monotherapy induced significant tumor necrosis, the combination therapy led to a greater tumor response and growth delay. aacrjournals.org The rationale for this combination is based on the complementary mechanisms: fosbretabulin disrupts the existing tumor vasculature, while the anti-VEGF agent inhibits the regrowth of blood vessels, a process known as revascularization. aacrjournals.org

Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are increasingly recognized as highly relevant preclinical models for RCC. nih.govcrownbio.com These models maintain the molecular and pathological characteristics of the original human tumor, offering a valuable platform for evaluating novel therapies like fosbretabulin. nih.gov Imaging techniques have also been applied to RCC models; for example, photoacoustic imaging has been used to assess vascular disruption in orthotopic RENCA (renal cell carcinoma) tumors in mice, demonstrating vascular shutdown 24 hours after administration of a vascular disrupting agent. mdpi.com

Methodologies for Assessing Tumor Response In Vivo

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique widely used to assess the effects of vascular-disrupting agents like fosbretabulin. mdpi.comnih.gov This method provides quantitative parameters related to blood flow, perfusion, and vascular permeability by tracking the passage of a paramagnetic contrast agent through the tissue. nih.govsemanticscholar.org

In preclinical studies of fosbretabulin, DCE-MRI has been instrumental in demonstrating the acute vascular shutdown induced by the compound. nih.govnih.gov Key pharmacokinetic parameters derived from DCE-MRI data, such as K^trans^ (volume transfer constant) and iAUC (initial area under the curve), are used to quantify changes in tumor microvasculature. nih.gov For example, in a study using the VX2 rabbit liver tumor model, K^trans^ and iAUC60 values were significantly lower at 4 hours after fosbretabulin administration compared to controls, reflecting a blockade of microvessels. nih.gov These imaging biomarkers often correlate well with histological findings, such as microvessel density (MVD). nih.gov The technique is considered highly reproducible and sensitive for detecting the immediate vascular effects of fosbretabulin therapy. semanticscholar.org

Table 2: Key DCE-MRI Parameters Used to Evaluate Fosbretabulin Response

ParameterDescriptionTypical Finding with Fosbretabulin
K^trans^ (Volume Transfer Constant) Reflects the transfer of contrast agent from the blood plasma to the extravascular extracellular space, indicating vessel permeability and blood flow. semanticscholar.orgSignificant decrease shortly after administration, indicating vascular shutdown. nih.gov
iAUC (Initial Area Under the Curve) Represents the initial uptake of the contrast agent, providing a semi-quantitative measure of perfusion. nih.govSignificant decrease post-treatment, correlating with reduced blood flow. nih.gov
ve (Extravascular Extracellular Volume Fraction) Represents the volume of the extravascular extracellular space per unit volume of tissue. mdpi.comChanges in this parameter can also be monitored to assess therapeutic response. mdpi.com

Diffusion-Weighted Magnetic Resonance Imaging (DWI-MRI) is another functional MRI technique used to probe the microstructural environment of tissues. It measures the random motion (diffusion) of water molecules. In oncology, DWI-MRI is valuable for differentiating between viable tumor tissue and areas of necrosis. semanticscholar.org

Following treatment with a vascular-disrupting agent like fosbretabulin, the subsequent ischemia and cell death lead to changes in tissue structure and cell membrane integrity. nih.gov This results in an increase in the diffusion of water molecules within the necrotic core of the tumor. semanticscholar.org The Apparent Diffusion Coefficient (ADC), a quantitative parameter derived from DWI-MRI, is used to measure this effect. An increase in ADC values in the tumor core is indicative of treatment-induced necrosis. semanticscholar.org DWI-MRI has been used in conjunction with DCE-MRI in preclinical and clinical studies to provide a more comprehensive picture of the profound vascular and cellular changes associated with fosbretabulin administration. semanticscholar.orgnih.gov

Bioluminescence Imaging (BLI) is a highly sensitive optical imaging modality used extensively in preclinical cancer research. mdpi.comthno.org The technique requires tumor cells to be genetically engineered to express a luciferase enzyme. mdpi.comthno.org When the substrate, luciferin (B1168401), is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified. nih.gov

For assessing vascular-disrupting agents, dynamic BLI (dBLI) is particularly useful. nih.gov Since the delivery of luciferin to the tumor is dependent on a functional vascular supply, the intensity of the bioluminescent signal provides a direct readout of tumor perfusion. nih.gov Preclinical studies have shown that administration of fosbretabulin causes a rapid and significant decrease in light emission from tumors within hours. mdpi.comnih.gov This reduction in signal corresponds to the acute vascular shutdown and subsequent reduction in substrate delivery. mdpi.commdpi.com BLI allows for the non-invasive, longitudinal monitoring of treatment effects, including the transient nature of vascular disruption and subsequent recovery. nih.govmdpi.com

Analysis of Vascular Disruption and Recovery Kinetics in Preclinical Models

A hallmark of fosbretabulin, as characterized in numerous preclinical models, is its ability to induce rapid and extensive vascular disruption within tumors, followed by a period of vascular recovery. nih.govresearchgate.net This kinetic profile is a defining feature of its mechanism of action.

Correlation between Tumor Size and Efficacy in Preclinical Settings

Preclinical investigations into the efficacy of this compound have explored the relationship between the initial tumor burden and the therapeutic response. These studies suggest that the effectiveness of this vascular disrupting agent (VDA) can be influenced by the size of the tumor at the time of treatment.

Research conducted on a rat rhabdomyosarcoma model has provided significant insights into this correlation. In one study, the effect of a single intraperitoneal injection of fosbretabulin on tumor growth was evaluated across different tumor sizes. The findings revealed a notable trend: the differential growth delay induced by the compound was substantially more pronounced in very large tumors compared to very small tumors. Specifically, the growth delay was 17.6-fold stronger in the larger tumors, indicating a direct correlation between tumor volume and the antitumor effect of fosbretabulin. escholarship.orgnih.gov This suggests that larger, more established tumors, which are likely to have a more developed and potentially more chaotic vasculature, may be more susceptible to the vascular-disrupting effects of the drug.

Further preclinical work combining fosbretabulin with fractionated radiotherapy in a syngeneic rat rhabdomyosarcoma (R1) model also highlighted a size-dependent response. In this research, tumors were treated at two distinct sizes: small (2 ± 0.5 cm³) and large (10.94 ± 0.6 cm³). The combined treatment of fosbretabulin and radiation resulted in a small but significant additional tumor growth delay only in the large tumor group when compared to radiotherapy alone. iiarjournals.org No significant additional growth delay was observed in the small tumor group.

These preclinical findings collectively suggest that this compound's efficacy may be enhanced in the context of a larger tumor burden. This "inverse" volume-response relationship is a distinguishing feature of some VDAs when compared to conventional cytotoxic chemotherapies, where smaller tumors are often more responsive. escholarship.orgnih.gov The underlying mechanism for this observation is thought to be related to the more extensive and immature vasculature present in larger tumors, which provides a greater target for the vascular-disrupting action of fosbretabulin.

Table 1: Effect of Combined Fosbretabulin and Fractionated Irradiation on Different Sized Rat Rhabdomyosarcoma Tumors

Tumor Size Category Initial Tumor Volume Treatment Outcome
Small 2 ± 0.5 cm³ Fractionated Irradiation + Fosbretabulin No significant additional growth delay compared to irradiation alone. iiarjournals.org
Large 10.94 ± 0.6 cm³ Fractionated Irradiation + Fosbretabulin Small additional tumor growth delay compared to irradiation alone. iiarjournals.org

Synergistic and Combinatorial Research Approaches

Rationale for Combination with Anti-Angiogenic Agents

The combination of vascular disrupting agents like fosbretabulin (B40576) with anti-angiogenic agents represents a logical and promising strategy in vascular-targeted cancer therapy. This approach aims to attack the tumor's blood supply from two different angles, potentially leading to a more comprehensive and durable anti-tumor effect.

Fosbretabulin tromethamine functions as a VDA by targeting the existing, often chaotic, blood vessels within a tumor. cancer.govtandfonline.com Upon administration, its active metabolite, combretastatin (B1194345) A4, binds to tubulin in endothelial cells, leading to a rapid change in cell shape. cancer.govsemanticscholar.org This causes the collapse of the tumor's vascular network, resulting in a swift shutdown of blood flow to the tumor core and subsequent extensive necrosis. cancer.govsec.gov

In contrast, anti-angiogenic agents, such as bevacizumab or endostar, work by inhibiting the process of angiogenesis—the formation of new blood vessels from pre-existing ones. tandfonline.com These agents typically target signaling pathways crucial for new vessel growth, most notably the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov By preventing the tumor from creating new blood vessels, they effectively starve it of the nutrients and oxygen required for expansion.

The mechanisms are complementary: fosbretabulin delivers an acute, powerful blow to the established tumor vasculature, while anti-angiogenic agents provide a sustained blockade against the tumor's attempts to build new vessels. sec.govtandfonline.com This dual approach targets both the existing and future blood supply of the tumor.

A limitation observed in preclinical models of VDA monotherapy is that while they cause massive necrosis in the tumor's core, a viable rim of tumor tissue often survives at the periphery, nourished by blood vessels from surrounding normal tissue. sec.gov Following the acute vascular disruption by fosbretabulin, which can recover as soon as 24 hours post-administration, tumors can initiate a revascularization process, often driven by hypoxia-induced factors like VEGF. nih.govciac.jl.cn

Anti-angiogenic agents are strategically employed to counter this recovery. nih.govscience.gov By inhibiting VEGF and other pro-angiogenic factors, they can suppress the regrowth of blood vessels, thereby sustaining the ischemic environment created by fosbretabulin and preventing tumor regrowth. nih.govciac.jl.cn Preclinical studies have shown that profound vascular changes induced by fosbretabulin were sustained when combined with bevacizumab. nih.gov This combination has the potential to turn the acute vascular disruption into a more permanent therapeutic effect.

Preclinical Evaluation of Combination Therapies

Building on the strong mechanistic rationale, fosbretabulin has been evaluated in numerous preclinical models in combination with chemotherapy, radiation, and specific anti-angiogenic drugs, often yielding promising results.

The combination of fosbretabulin with traditional cytotoxic chemotherapy has been explored in various cancer xenograft models. The premise is that the vascular disruption caused by fosbretabulin can trap chemotherapeutic agents within the tumor and also target the tumor core, which is often resistant to chemotherapy due to poor drug penetration.

In anaplastic thyroid cancer xenograft models, the combination of fosbretabulin with paclitaxel (B517696) and carboplatin (B1684641) has been studied. semanticscholar.org Similarly, combination studies with agents like 5-fluorouracil (B62378) have been conducted in murine colon adenocarcinoma models. In drug-resistant DLD-1 colorectal cancer xenografts, a combretastatin analog, brimamin, showed significant tumor growth inhibition, outperforming standard chemotherapy. mdpi.com While fosbretabulin itself had limited effect in this specific resistant model, the study highlights the potential of this class of compounds in combination settings. mdpi.com

Cancer ModelCombination AgentsKey Preclinical FindingReference
Anaplastic Thyroid Cancer (Xenograft)Fosbretabulin + Paclitaxel/CarboplatinDemonstrable activity against orthotopic xenografts. semanticscholar.org
Drug-Resistant Colorectal Cancer (DLD-1 Xenograft)Combretastatin Analog (Brimamin) + FOLFIRI (Standard Chemotherapy)Brimamin significantly inhibited tumor growth more effectively than standard chemotherapy in the resistant model. mdpi.com
Colon Adenocarcinoma (Murine Model)Fosbretabulin + 5-FluorouracilEnhanced therapeutic interaction observed.

Radiation therapy's efficacy is limited by hypoxia, as oxygen is required to fix radiation-induced DNA damage. By transiently shutting down tumor blood flow, fosbretabulin can induce acute, severe hypoxia. While this may seem counterintuitive, timing is critical. Research suggests that the subsequent reoxygenation as the vasculature recovers could create a window of opportunity for enhanced radiosensitivity.

A key preclinical study in C3H mouse mammary carcinomas investigated the combination of fosbretabulin's active form (CA4DP) with radiation. nih.govnih.gov The study measured the TCD50, which is the radiation dose required to achieve local tumor control in 50% of the animals. When CA4DP was administered after irradiation, it significantly lowered the required radiation dose for tumor control. nih.gov

Cancer ModelCombination RegimenKey Preclinical FindingReference
C3H Mammary Carcinoma (Murine)Radiation AloneTCD50 was 53 Gy. nih.gov
C3H Mammary Carcinoma (Murine)Radiation + Fosbretabulin (CA4DP)TCD50 was significantly decreased to 48 Gy. nih.gov
C3H Mammary Carcinoma (Murine)Radiation + Fosbretabulin (CA4DP) at 25 mg/kgA dose-dependent decrease in TCD50 was observed, reaching significance at 25 mg/kg. nih.gov

These preclinical results demonstrate that VDAs can enhance the tumor response to radiation, supporting the rationale for clinical investigation of such combinations. nih.gov

The most extensively studied combinations involve fosbretabulin and specific anti-angiogenic agents, validating the dual vascular-targeting strategy.

Bevacizumab: Bevacizumab is a monoclonal antibody that targets VEGF-A. A randomized Phase II study (GOG-0186I) evaluated the combination of fosbretabulin and bevacizumab in patients with recurrent ovarian cancer. nih.gov The results showed a clinically meaningful improvement in median progression-free survival (PFS) for the combination arm compared to bevacizumab alone (7.3 months vs. 4.8 months). nih.gov This provided strong evidence for the complementary mechanisms of a VDA and an anti-VEGF agent.

Endostar: Endostar is a recombinant human endostatin (B67465) that also functions as an anti-angiogenic agent. A preclinical study evaluated the combination of fosbretabulin (as CA4P) and Endostar in an osteosarcoma xenograft model. nih.gov The combination therapy demonstrated a significant anti-tumor effect. nih.gov The tumor inhibition rate for the combination was notably high, showcasing the synergistic potential of these two agents. nih.gov Another study on various cancer cell lines, including osteosarcoma (MNNG/HOS), found that the combination of Endostar and CA4P resulted in synergistic cytotoxicity, increased apoptosis, and cell cycle arrest.

Cancer ModelCombination AgentsKey Preclinical/Research FindingReference
Recurrent Ovarian Cancer (Clinical Study)Fosbretabulin + BevacizumabMedian Progression-Free Survival improved to 7.3 months vs. 4.8 months for bevacizumab alone. nih.gov
Osteosarcoma (Xenograft)Fosbretabulin (CA4P) + EndostarThe combination had a good anti-tumor effect with no significant toxicity. nih.gov
Osteosarcoma Cell Line (MNNG/HOS)Fosbretabulin (CA4P) + EndostarThe combination significantly increased G2/M-phase blockage, apoptosis, and necrosis compared to either agent alone.

Analogues, Derivatives, and Structure Activity Relationship Sar Research

Development of Combretastatin (B1194345) A-4 Analogues

The primary goals in developing analogues of Combretastatin A-4 (CA-4) have been to enhance aqueous solubility and stabilize the active cis-configuration. mdpi.comnih.gov CA-4, the active metabolite of fosbretabulin (B40576), binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest. mdpi.commdpi.com However, its therapeutic potential is limited by low bioavailability and the ease with which the olefin double bond isomerizes. mdpi.com

Structural modifications have been a key strategy to improve these properties. Research has shown that even minor chemical changes can lead to compounds with improved solubility and greater cytotoxicity. mdpi.com One successful approach has been the introduction of a phosphate (B84403) group to create the water-soluble prodrug fosbretabulin (CA-4P). mdpi.commdpi.com Another strategy involves modifying the ethylene (B1197577) bridge or the A and B rings of the combretastatin scaffold. mdpi.comnih.gov For instance, the introduction of a piperazine (B1678402) ring into the CA-4 structure has been shown to significantly increase aqueous solubility. In one study, analogues containing a piperazine ring exhibited a 230- to 2,494-fold increase in solubility compared to a control compound. mdpi.comnih.gov

Researchers have synthesized and evaluated numerous new derivatives, including those with carboxylic acid, ester, and amide moieties, to explore their antiproliferative activities against various cancer cell lines. mdpi.com These studies often reveal that while some modifications enhance solubility, they can sometimes reduce cytotoxic activity, highlighting the delicate balance in structure-activity relationships. nih.gov

Cytotoxicity of Selected CA-4 Analogues nih.gov
CompoundModificationCancer Cell LineIC₅₀ (nM)
9aControl Compound ((Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)HCT-11620
12a₁Contains Piperazine RingHCT-116>10,000
12a₂Contains Piperazine RingBEL-7402>10,000
15Contains Piperazine RingMCF-7>10,000
18Contains Piperazine RingAGS>10,000

Research on Modified Derivatives (e.g., Oxi4503, Ombrabulin)

To build upon the foundation of fosbretabulin, second-generation derivatives have been developed, with Oxi4503 and Ombrabulin being notable examples.

Oxi4503 (Combretastatin A-1 Diphosphate, CA1P) is a second-generation analogue of fosbretabulin. researchgate.netaacrjournals.org It functions as a dual-mechanism agent, exhibiting both potent vascular disrupting activity and direct cytotoxicity. aacrjournals.orgnih.gov The cytotoxic effect is mediated through its oxidation to a highly reactive orthoquinone species, a mechanism particularly effective in leukemia cells with high levels of myeloperoxidase. aacrjournals.org Preclinical studies have demonstrated that Oxi4503 induces a more sustained reduction in tumor blood flow compared to fosbretabulin. aacrjournals.org While both agents cause an 80-90% reduction in tumor perfusion within hours, recovery is significantly slower in tumors treated with Oxi4503. aacrjournals.org This enhanced therapeutic efficacy has been observed in various tumor models, including breast, colon, and renal cancers, as well as in acute myeloid leukemia (AML) xenografts. researchgate.netaacrjournals.org

Ombrabulin (AVE8062) is another water-soluble prodrug, developed as an amino acid salt of a CA-4 analogue. mdpi.comnih.govcancer.gov Like fosbretabulin, it was designed to improve solubility and bioavailability. nih.govnih.gov Ombrabulin exerts its antitumor effect by binding to the colchicine (B1669291) site of tubulin in endothelial cells, leading to the collapse of tumor blood vessels and subsequent tumor necrosis. cancer.gov It advanced into Phase III clinical trials and was granted orphan drug status by the European Medicines Agency. wikipedia.org However, its development was discontinued (B1498344) by Sanofi in 2013 following disappointing trial results. wikipedia.org

Investigation of β-Lactam Analogues

A significant challenge with stilbene-based compounds like CA-4 is the potential for cis-trans isomerization, which leads to a loss of biological activity. nih.gov To address this, researchers have developed analogues where the flexible ethylene bridge is replaced with a rigid β-lactam (1,4-diaryl-2-azetidinone) ring. nih.govspandidos-publications.com This modification locks the molecule into the required cis-conformation, preventing isomerization and enhancing stability. nih.gov

These cis-restricted β-lactam analogues have demonstrated potent biological activity. Two representative compounds, CA-104 and CA-432, were shown to induce G2/M arrest and apoptosis in endothelial cells, inhibit cell migration, and reduce the release of vascular endothelial growth factor (VEGF). nih.govspandidos-publications.com These findings indicate that the β-lactam analogues retain the potent anti-vascular properties of the parent compound. nih.gov Further studies have identified other β-lactam analogues, such as 3-isopropenyl-2-azetidinones, which also target tubulin, inhibit its polymerization, and show significant activity against breast cancer cells while being minimally toxic to non-tumor cells. mdpi.com

Additionally, this structural modification has been explored as a way to overcome metabolic drug resistance. Glucuronidation of the phenolic hydroxyl group on CA-4 has been identified as a resistance mechanism in some cancer cells. By designing β-lactam analogues that lack these potential sites for glucuronate conjugation, it is possible to circumvent this inactivation pathway, leading to therapeutically superior compounds. nih.gov

Activity of Representative β-Lactam CA-4 Analogues on Endothelial Cells spandidos-publications.com
CompoundChemical NameIC₅₀ (nM) on HUVECs
CA-1044-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one24.97
CA-4324-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one4.00

Molecular Modeling and Docking Studies for Binding Affinity

Computational methods such as molecular modeling and docking studies are crucial tools for understanding the structure-activity relationships of CA-4 analogues and for designing new, more potent inhibitors. mdpi.comnih.gov These studies simulate the interaction between the compounds and their biological target, the colchicine-binding site on β-tubulin. mdpi.comresearchgate.net

By performing docking simulations, researchers can predict the binding mode and affinity of novel analogues. mdpi.com This allows for the rational design of compounds with improved interactions with key amino acid residues in the binding pocket. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been successfully developed for CA-4 analogues. nih.govmdpi.com These models provide detailed insights into how steric and electrostatic fields of the molecule influence its biological activity. mdpi.com

The results from these computational studies can be correlated with experimental data, such as IC₅₀ values, to validate the models. mdpi.com For example, binding affinity has been shown to be a better descriptor of biological behavior than other molecular properties like partition coefficient or polarizability. mdpi.com Molecular dynamics simulations further refine these findings by confirming the stability and detailed binding mode of the ligands within the tubulin pocket over time. nih.gov This integrated approach of computational modeling and experimental evaluation has proven effective in guiding the synthesis and development of novel and potent tubulin inhibitors based on the combretastatin scaffold. nih.gov

Theoretical Underpinnings and Future Research Directions

Theoretical Basis of Tumor Vascular Targeting

The fundamental principle behind tumor vascular targeting lies in the exploitation of the unique characteristics of the tumor's blood supply. nih.gov Unlike the organized and stable vasculature of normal tissues, tumor blood vessels are often chaotic, structurally abnormal, and highly dependent on a continuous supply of growth factors. tandfonline.com They are characterized by:

Structural Abnormalities: Tumor vessels are often tortuous, have an irregular caliber, and possess a leaky, incomplete basement membrane. They also lack the smooth muscle cell layer and pericyte coverage that provides structural integrity to normal vessels. tandfonline.comnih.gov

Endothelial Cell Dependence: The endothelial cells lining these abnormal vessels are crucial for maintaining their structure and function. nih.gov

Fosbretabulin's mechanism of action directly targets these vulnerabilities. semanticscholar.org Following administration, fosbretabulin (B40576) is dephosphorylated to its active metabolite, combretastatin (B1194345) A4. cancer.govsemanticscholar.org This active compound then binds to β-tubulin, a key component of the cellular cytoskeleton, and inhibits microtubule polymerization. ebi.ac.ukmdpi.com This disruption of the microtubule network in the tumor's endothelial cells leads to a cascade of events:

Cell Shape Alteration: The endothelial cells, deprived of their cytoskeletal support, change from a flattened to a spherical shape. nih.gov

Increased Permeability: The integrity of the endothelial barrier is compromised, leading to increased vascular permeability. selleckchem.comacs.org

Vascular Shutdown: The combination of endothelial cell collapse and increased permeability results in the occlusion of tumor blood vessels and a rapid shutdown of blood flow. semanticscholar.orgnih.gov

Tumor Necrosis: Deprived of oxygen and essential nutrients, the central core of the tumor undergoes extensive necrosis. semanticscholar.orgtandfonline.com

This targeted attack on the established tumor vasculature forms the core theoretical basis of fosbretabulin's anti-cancer activity.

Differentiation from Angiogenesis Inhibition Hypothesis

It is crucial to distinguish the action of vascular disrupting agents like fosbretabulin from that of angiogenesis inhibitors. nih.govtandfonline.com While both strategies target the tumor's blood supply, their mechanisms and therapeutic goals are fundamentally different.

FeatureVascular Disrupting Agents (e.g., Fosbretabulin)Angiogenesis Inhibitors (e.g., Bevacizumab)
Primary Target Existing, established tumor blood vessels. nih.govtandfonline.comThe formation of new blood vessels (neovascularization). tandfonline.comnih.gov
Mechanism of Action Rapidly disrupts and destroys the endothelial lining of existing vessels, leading to vascular collapse. semanticscholar.orgnih.govInhibit signaling pathways (e.g., VEGF pathway) involved in the sprouting and growth of new vessels. tandfonline.comnih.gov
Onset of Action Acute and rapid, with significant reduction in tumor blood flow observed within hours. semanticscholar.orgnih.govGradual, preventing future tumor growth by limiting the development of a new blood supply. nih.gov
Therapeutic Effect Induces extensive central tumor necrosis due to acute ischemia. semanticscholar.orgtandfonline.comStabilizes disease by preventing tumor expansion and metastasis. nih.gov

In essence, VDAs act as a "demolition crew" for the existing tumor infrastructure, while angiogenesis inhibitors act as a "blockade" to prevent further construction.

Development of Next-Generation Vascular Disrupting Agents

The promising, yet sometimes incomplete, effects of first-generation VDAs like fosbretabulin have spurred the development of next-generation agents. A key limitation of fosbretabulin is the survival of a viable rim of tumor cells at the periphery, which are nourished by the surrounding normal vasculature and can lead to tumor regrowth. oncotarget.com

Research into next-generation VDAs is focused on several key areas:

Enhanced Potency and Reduced Viable Rim: Researchers are developing derivatives of combretastatin A4 with the aim of inducing more substantial and sustained vascular damage, thereby reducing the size of the surviving tumor rim. oncotarget.com One such example is OXi4503 (CA1P), a second-generation analogue of combretastatin A4, which has shown enhanced antitumor activity and a smaller viable rim in preclinical studies. oncotarget.comubc.ca

Overcoming Resistance: Some tumors exhibit intrinsic or acquired resistance to VDAs. mdpi.com The development of new agents, such as imidazole-based analogs of combretastatin A-4 like brimamin, aims to overcome these resistance mechanisms. mdpi.com

Dual-Action Compounds: Some novel compounds are being designed to not only disrupt tubulin but also inhibit other key pathways involved in tumor growth and angiogenesis, such as receptor tyrosine kinases like VEGFR-2. acs.org

These advancements hold the promise of more effective and durable responses to vascular-targeted therapies.

Exploration of Predictive Biomarkers in Preclinical Research

A critical area of ongoing research is the identification of predictive biomarkers to determine which patients are most likely to benefit from fosbretabulin therapy. crownbio.com Preclinical models are instrumental in this effort. crownbio.com

Potential biomarkers being investigated include:

Vascular Endothelial Growth Factor-A (VEGF-A): Preclinical data has suggested that highly vascular tumors may be more susceptible to VDAs. nanets.net Studies are exploring whether baseline levels of circulating VEGF-A could predict response. nanets.net

Soluble Intracellular Adhesion Molecule-1 (sICAM-1): In a phase II trial for anaplastic thyroid carcinoma, low baseline levels of sICAM-1 were found to be predictive of better event-free survival in patients treated with fosbretabulin. nih.gov Further prospective validation of sICAM-1 as a biomarker is warranted. nih.gov

Circulating Endothelial Cells (CECs) and Circulating Endothelial Progenitor (CEPs) Cells: VDA-induced vascular injury can lead to an increase in CECs. oncotarget.com Monitoring the levels of CECs and CEPs may serve as a dynamic biomarker of treatment response. oncotarget.com

The identification of reliable predictive biomarkers will be crucial for personalizing treatment with fosbretabulin and improving clinical outcomes.

Methodological Advancements in Preclinical Assessment

The evaluation of VDAs like fosbretabulin requires specialized preclinical assessment methods that can accurately capture their dynamic effects on tumor vasculature. nc3rs.org.uknih.gov

Key methodological advancements include:

Advanced Imaging Techniques: Non-invasive imaging modalities are essential for monitoring the rapid changes in tumor blood flow and vascular integrity induced by VDAs. oncotarget.com Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a powerful tool for quantifying changes in tumor perfusion and vascular permeability in real-time. acs.orgoncotarget.com

Hollow Fiber Assay (HFA): This in vivo method allows for the testing of anti-cancer agents on human tumor cells contained within hollow fibers implanted in mice. nc3rs.org.uk The HFA can provide an early indication of a drug's activity and can be used to assess target engagement within a more physiologically relevant environment than standard in vitro assays. nc3rs.org.uk

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more representative of human tumor biology than traditional cell line-derived xenografts. crownbio.com These models are increasingly being used to evaluate the efficacy of VDAs and to identify biomarkers of response. crownbio.com

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors offer a more complex and physiologically relevant in vitro system for studying drug responses compared to traditional 2D cell cultures. crownbio.com

These advanced preclinical models and assessment techniques are crucial for accelerating the development and clinical translation of fosbretabulin and other VDAs.

Broader Implications for Research in Tumor Microenvironment Modulation

The study of fosbretabulin and other VDAs has significant implications for the broader field of tumor microenvironment (TME) modulation. nih.govscienceopen.com The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression, metastasis, and treatment resistance. mdpi.comfrontiersin.org

The action of fosbretabulin highlights the importance of the vascular niche within the TME. By disrupting the tumor vasculature, fosbretabulin not only directly kills tumor cells through starvation but also has the potential to alter the TME in several ways:

Induction of Hypoxia: The acute vascular shutdown caused by fosbretabulin can induce profound hypoxia in the tumor core. nih.gov While this leads to necrosis, it can also potentially select for more aggressive, hypoxia-resistant cancer cells.

Modulation of Immune Infiltration: The disruption of the endothelial barrier could theoretically facilitate the infiltration of immune cells into the tumor. However, the resulting hypoxic and necrotic environment might also create an immunosuppressive TME. nih.gov Recent research has explored combining VDAs with agents that can reverse the immunosuppressive TME to enhance anti-tumor immunity. nih.gov

The research into fosbretabulin underscores the concept that targeting a single component of the TME, such as the vasculature, can have complex and multifaceted effects on the entire tumor ecosystem. This understanding is driving the development of combination therapies that target multiple aspects of the TME simultaneously to achieve more potent and durable anti-cancer responses.

Q & A

Q. What is the mechanism of action of fosbretabulin tromethamine (CA4P) as a vascular disrupting agent, and how does this influence experimental design in preclinical models?

this compound selectively binds to tubulin in endothelial cells of tumor vasculature, destabilizing microtubules and causing rapid vascular shutdown. This leads to tumor necrosis within hours. Preclinical models should prioritize dynamic imaging techniques (e.g., contrast-enhanced MRI) to quantify blood flow reduction and correlate it with histopathological evidence of necrosis. Dose-timing studies are critical to optimize vascular disruption while minimizing compensatory revascularization .

Q. How have clinical trials (e.g., the FACT trial) incorporated this compound into combination regimens for anaplastic thyroid cancer (ATC), and what methodological challenges arise in survival analysis?

The FACT trial combined fosbretabulin (45 mg/m² on days 1, 8, 15) with carboplatin and paclitaxel, reporting a median survival of 4.7 months. Challenges included small sample sizes (n=26) and heterogeneity in baseline biomarkers like sICAM-1, which stratified survival outcomes (p<0.009). Stratified randomization and biomarker-adjusted Cox models are recommended to address confounding factors .

Q. What safety considerations dominate this compound’s clinical use, and how are adverse events (AEs) methodologically categorized in phase II trials?

Hypertension (35% grade ≥3) and QTc prolongation are dose-limiting toxicities. Trials use CTCAE criteria for AE grading and Bayesian adaptive designs to balance efficacy and toxicity. For example, in ovarian cancer trials, hypertension was more frequent in combination arms with bevacizumab, necessitating preemptive antihypertensive protocols .

Advanced Research Questions

Q. How do contradictory efficacy outcomes arise between trials combining this compound with anti-angiogenic agents (e.g., bevacizumab), and what statistical methods reconcile these discrepancies?

In ovarian cancer, fosbretabulin + bevacizumab improved median PFS to 7.3 months vs. 4.8 months for bevacizumab alone (HR=0.69; 90% CI: 0.47–1.00). However, overall response rates showed nonsignificant differences (35.7% vs. 28.2%, p=0.24). Landmark analysis and time-dependent covariate models can differentiate early vs. delayed effects, while bootstrapping assesses confidence intervals for hazard ratios .

Q. How do biomarkers like serum sICAM-1 predict therapeutic response to this compound, and what statistical approaches validate their utility in stratified trial designs?

Baseline sICAM-1 levels inversely correlate with event-free survival (p<0.009). Tertile-based stratification in ATC trials revealed improved survival in low-sICAM-1 subgroups. Proportional hazards models with interaction terms (e.g., sICAM-1 × treatment arm) and receiver operating characteristic (ROC) curves optimize biomarker thresholds for predictive validity .

Q. What preclinical models best recapitulate the vascular disrupting effects of this compound, and how do imaging-histopathology correlations inform dosing schedules?

Rodent models of primary/secondary liver cancers use dynamic contrast-enhanced ultrasound (DCE-US) to measure vascular permeability. Histopathology reveals central necrosis within 6 hours post-administration. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma AUC to tumor hemorrhage scores, guiding intermittent dosing (e.g., 60 mg/m² every 3 weeks) to mitigate rebound angiogenesis .

Q. How does this compound’s isomerization (cis-to-trans) affect its pharmacokinetic profile, and what formulation strategies mitigate this instability?

The active cis-isomer of combretastatin A4 (CA4) undergoes rapid isomerization in vivo, reducing bioavailability. Lipid-stabilized nanodroplets or tromethamine salt formulations improve aqueous solubility and isomer stability. Comparative bioavailability studies using HPLC-MS demonstrate 2.3-fold higher AUC for lipid-based vs. free CA4P in murine models .

Q. What methodological frameworks address heterogeneity in clinical trial outcomes for this compound across cancer types (e.g., ATC vs. NSCLC)?

Meta-analyses of phase II trials (e.g., FACT, PAZOFOS) use random-effects models to pool survival data, revealing significant between-study heterogeneity (I²=67%). Subgroup analyses by tumor vascular density (assessed via CD31 immunohistochemistry) and mixed-effects Cox regression identify effect modifiers, such as prior bevacizumab exposure .

Data Contradictions and Analytical Challenges

Q. How do conflicting results from the FACT trial (failed phase III) and single-arm phase II trials inform future trial design for this compound?

The FACT trial’s failure was attributed to underpowered recruitment (n=80) and lack of biomarker stratification. Adaptive phase II/III designs with interim futility analyses (e.g., O’Brien-Fleming boundaries) and Bayesian predictive probability models are now preferred to optimize resource allocation .

Q. What computational tools reconcile this compound’s vascular effects with resistance mechanisms (e.g., VEGF upregulation) in combinatorial regimens?

Systems pharmacology models integrate transcriptomic data (e.g., VEGF-A upregulation post-CA4P) with pharmacokinetic data to simulate optimal sequencing with bevacizumab. Monte Carlo simulations predict that bevacizumab administered 24 hours post-CA4P maximizes vascular normalization and minimizes resistance .

Methodological Resources

  • Toxicity Management : Bayesian adaptive designs for dose escalation .
  • Biomarker Validation : ROC curves with Youden’s index .
  • Imaging Protocols : DCE-US for vascular permeability quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fosbretabulin Tromethamine
Fosbretabulin Tromethamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.